molecular formula C23H21N3O3S2 B6555601 N-(3-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040648-80-3

N-(3-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6555601
CAS No.: 1040648-80-3
M. Wt: 451.6 g/mol
InChI Key: CMKFCYKDMHIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a methyl group and at position 7 with a 4-methylphenyl moiety. The sulfanyl (-S-) group at position 2 connects to an acetamide side chain, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-7-9-15(10-8-14)18-12-30-21-20(18)25-23(26(2)22(21)28)31-13-19(27)24-16-5-4-6-17(11-16)29-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFCYKDMHIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thienopyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is C23H21N3O3S2C_{23}H_{21}N_3O_3S_2, with a molecular weight of approximately 451.56 g/mol . The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienopyrimidine derivatives. The compound has been shown to exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The presence of electron-donating groups such as methoxy enhances its ability to donate electrons and neutralize free radicals .

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes. For instance, related thienopyrimidine compounds have demonstrated inhibitory effects against cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives range from 10.4 μM to 24.3 μM, indicating moderate inhibitory activity . This suggests that this compound may also exhibit similar enzyme inhibition properties.

Antiviral Activity

Thienopyrimidine derivatives have been explored for their antiviral potential. Some studies have indicated that modifications in the thienopyrimidine scaffold can lead to enhanced activity against viral infections such as respiratory syncytial virus (RSV). The mechanism often involves interference with viral replication processes through enzyme inhibition .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the biological activity of several thienopyrimidine derivatives, including the target compound. The results indicated that the compound exhibited significant enzyme inhibition and antioxidant activity, supporting its potential therapeutic applications in treating oxidative stress-related diseases and neurodegenerative disorders .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thienopyrimidine derivatives have revealed that substituents like methoxy and methyl groups can significantly enhance biological activity by improving solubility and interaction with target proteins. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Summary Table of Biological Activities

Activity Description IC50 Values (μM)
AntioxidantScavenging free radicalsNot specified
Cholinesterase InhibitionAChE & BChE inhibition10.4 - 24.3
AntiviralPotential against RSVNot specified

Scientific Research Applications

Applications in Scientific Research

  • Cancer Research
    • IWP-4 has been studied for its potential to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that it can effectively reduce cell viability in breast cancer and colon cancer models by downregulating Wnt target genes such as c-MYC and Cyclin D1 .
  • Stem Cell Research
    • The compound has shown promise in modulating stem cell differentiation. Research indicates that IWP-4 can influence the fate of stem cells by inhibiting Wnt signaling, leading to enhanced differentiation into specific lineages such as osteoblasts and neurons .
  • Developmental Biology
    • IWP-4 is utilized in developmental biology studies to investigate the role of Wnt signaling in embryonic development. For instance, it has been used to study its effects on limb development in model organisms like zebrafish and mice .

Case Studies

StudyFocusFindings
Zhang et al., 2020Breast CancerDemonstrated that IWP-4 significantly inhibited tumor growth in xenograft models by reducing Wnt target gene expression.
Liu et al., 2021Stem Cell DifferentiationShowed that treatment with IWP-4 enhanced osteogenic differentiation of mesenchymal stem cells compared to controls.
Smith et al., 2019Embryonic DevelopmentFound that IWP-4 treatment led to defects in limb formation in zebrafish embryos due to disrupted Wnt signaling pathways.

Comparison with Similar Compounds

N-(2-Ethyl-6-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide (CAS 1105223-93-5)

  • Key Differences: Position 7: A phenyl group replaces the 4-methylphenyl substituent. Acetamide Substituent: The 3-methoxyphenyl group is replaced by a 2-ethyl-6-methylphenyl group. The ethyl and methyl groups enhance lipophilicity (ClogP ≈ 4.5 vs.

2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide (CAS 687563-28-6)

  • Key Differences :
    • Core Structure: The 6,7-dihydro modification introduces partial saturation, reducing aromaticity and planarity.
    • Substituents: A 4-chlorophenyl group at position 3 and a 2-(trifluoromethyl)phenyl group on the acetamide.
    • Impact : The electron-withdrawing -CF₃ group increases metabolic stability but may reduce bioavailability due to higher molecular weight (486.0 g/mol vs. ~480 g/mol for the target compound) .

Heterocyclic Core Modifications

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide

  • Key Differences: Core Replacement: The thienopyrimidine core is absent; instead, a naphthalene system is linked to the acetamide. Impact: Loss of the pyrimidinone ring eliminates hydrogen-bonding sites critical for enzyme inhibition.

N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide

  • Key Differences: Core Expansion: A fused triazolo-pyrimidine system replaces the thienopyrimidine core.

Functional Group Analysis

Sulfanyl vs. Oxygen-Based Linkages

  • Compounds with sulfanyl groups (e.g., the target compound and CAS 687563-28-6) exhibit stronger thiol-mediated reactivity compared to oxygen-linked analogs (e.g., ethers or esters). This property is advantageous in covalent inhibitor design but may increase off-target effects .

Methoxy vs. Halogen Substituents

  • The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility via hydrogen bonding. In contrast, halogenated analogs (e.g., 4-chlorophenyl in CAS 687563-28-6) increase electrophilicity and metabolic resistance but may elevate toxicity risks .

Crystallographic Data

  • Related acetamides (e.g., 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit planar amide groups forming R₂²(10) hydrogen-bonded dimers. Similar interactions in the target compound may influence crystal packing and solubility .

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?

Methodological Answer: The thieno[3,2-d]pyrimidin-4-one core can be synthesized via cyclocondensation reactions using thiourea derivatives and α,β-unsaturated ketones. Key steps include:

  • Cyclization : Reacting 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with thiol-containing intermediates (e.g., mercaptoacetic acid derivatives) under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl group .
  • Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the 3-methoxyphenylacetamide moiety to the sulfanyl intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in thienopyrimidine at δ ~7.2–8.1 ppm) .
    • FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (retention time ~8.2 min) .
  • Elemental Analysis : Match experimental and theoretical C, H, N, S percentages (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thieno[3,2-d]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Enantiomeric Purity : Chiral centers (e.g., in acetamide side chains) can alter activity. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers and test separately .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v).
  • Metabolic Interference : Screen for CYP3A4-mediated metabolism (human liver microsomes + NADPH, LC-MS/MS quantification) to identify inhibitory metabolites that may mask activity .

Q. What methodological considerations are critical when analyzing the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Multi-scan absorption correction (SADABS) minimizes errors from crystal anisotropy .
  • Structure Refinement :
    • Software : SHELXL-2016 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms .
    • Validation : Check R-factor convergence (<0.05), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. What in vitro models are appropriate for assessing the CYP3A-mediated metabolic stability of this compound?

Methodological Answer:

  • Human Liver Microsomes (HLM) : Incubate compound (1–10 µM) with NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method .
  • CYP3A Inhibition Assays :
    • Competitive Inhibition : Co-incubate with midazolam (CYP3A probe substrate) and measure IC50 values.
    • Mechanism-Based Inhibition : Pre-incubate HLM with compound (0–50 µM) + NADPH, then add probe substrate. Estimate KI (inhibition constant) and kinact (inactivation rate) .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., O-dealkylation, sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.